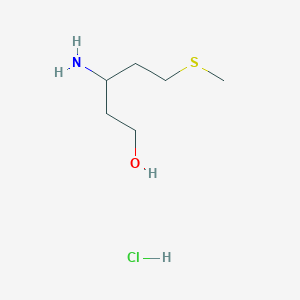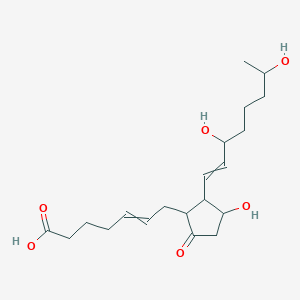![molecular formula C5H9ClN2O B13902193 3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride is a bicyclic organic compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride typically involves the reaction of cis-diester with benzylamine in refluxing toluene to form monobenzylamide. This intermediate is then further processed to obtain the desired compound . The reaction conditions are carefully controlled to ensure the correct stereochemistry and yield of the product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential as an analgesic and its interactions with opioid receptors.
Mechanism of Action
The mechanism of action of 3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and resulting in various physiological effects. The exact pathways involved depend on the specific receptor and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
3,8-Diazabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features and biological activity.
Tropane Alkaloids: Compounds with a similar bicyclic structure that display a wide range of biological activities.
Uniqueness
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride is unique due to its specific structure and the resulting interactions with opioid receptors. Its potential as a ligand for these receptors sets it apart from other similar compounds, making it a valuable target for medicinal chemistry research .
Properties
Molecular Formula |
C5H9ClN2O |
|---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
3,6-diazabicyclo[3.1.1]heptan-2-one;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c8-5-4-1-3(7-4)2-6-5;/h3-4,7H,1-2H2,(H,6,8);1H |
InChI Key |
RAXGREHXTKNBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC(=O)C1N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)



![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)


![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)

